N'-(4-hydroxybenzylidene)-2-({5-[(4-iodoanilino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide
Description
N'-(4-Hydroxybenzylidene)-2-({5-[(4-iodoanilino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide is a triazole-based acetohydrazide derivative characterized by three key structural motifs:
- A 4-hydroxybenzylidene group at the hydrazide terminus.
- A 1,2,4-triazole core substituted with a phenyl group at position 4 and a sulfanylacetohydrazide moiety at position 2.
- A 4-iodoanilino methyl group at position 5 of the triazole ring.
Properties
Molecular Formula |
C24H21IN6O2S |
|---|---|
Molecular Weight |
584.4 g/mol |
IUPAC Name |
N-[(E)-(4-hydroxyphenyl)methylideneamino]-2-[[5-[(4-iodoanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C24H21IN6O2S/c25-18-8-10-19(11-9-18)26-15-22-28-30-24(31(22)20-4-2-1-3-5-20)34-16-23(33)29-27-14-17-6-12-21(32)13-7-17/h1-14,26,32H,15-16H2,(H,29,33)/b27-14+ |
InChI Key |
GWKXHONIXKFOTF-MZJWZYIUSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=CC=C(C=C3)O)CNC4=CC=C(C=C4)I |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC=C(C=C3)O)CNC4=CC=C(C=C4)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-hydroxybenzylidene)-2-({5-[(4-iodoanilino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide typically involves multiple steps:
Formation of the Triazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazole ring.
Introduction of the Iodoaniline Group: The iodoaniline moiety is introduced via a nucleophilic substitution reaction, often using a halogenated precursor and aniline.
Attachment of the Benzylidene Group: The benzylidene group is introduced through a condensation reaction between a benzaldehyde derivative and a hydrazide.
Final Assembly: The final compound is assembled through a series of coupling reactions, often under mild conditions to preserve the integrity of the functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxybenzylidene moiety, leading to the formation of quinones.
Reduction: Reduction reactions can target the triazole ring or the iodoaniline group, potentially leading to dehalogenation or hydrogenation products.
Substitution: The aromatic rings and the triazole core can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dehalogenated or hydrogenated products.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting cancer or infectious diseases.
Material Science: The compound’s unique structure could be utilized in the design of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.
Mechanism of Action
The mechanism by which this compound exerts its effects is likely multifaceted:
Molecular Targets: It may interact with specific enzymes or receptors, modulating their activity.
Pathways Involved: The compound could influence various signaling pathways, potentially leading to changes in gene expression, protein function, or cellular behavior.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below highlights critical differences among similar compounds:
*Estimated based on molecular formula.
Impact of Substituents on Bioactivity
- 4-Hydroxybenzylidene : Enhances hydrogen bonding with biological targets (e.g., enzymes or DNA), as seen in vanillic acid derivatives with antibacterial activity .
- Iodine vs.
- Triazole Core : The 1,2,4-triazole scaffold is associated with diverse bioactivities, including anticancer effects in sulfonate derivatives and antimicrobial properties in oxadiazole hybrids .
Biological Activity
N'-(4-hydroxybenzylidene)-2-({5-[(4-iodoanilino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide (CAS Number: 664982-87-0) is a compound characterized by its complex structure, which includes a 1,2,4-triazole moiety known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 584.43 g/mol. The presence of the triazole ring and the sulfanyl group suggests potential interactions with biological targets.
Biological Activity Overview
The biological activities associated with compounds containing the 1,2,4-triazole moiety include:
- Antibacterial Activity : Triazole derivatives have shown significant antibacterial effects against various bacterial strains. For instance, studies have indicated that some derivatives exhibit strong inhibitory effects against Gram-positive and Gram-negative bacteria .
- Antifungal Activity : The antifungal properties of triazoles are well-documented, particularly in agricultural applications. Compounds similar to this compound have demonstrated efficacy against fungal pathogens such as Pyricularia oryzae .
- Anticancer Activity : Research indicates that triazole derivatives can exhibit cytotoxic effects against various cancer cell lines. For example, studies have reported IC50 values indicating significant inhibition of proliferation in breast cancer (MCF-7) and lung carcinoma (A549) cell lines .
Anticancer Effects
A study exploring the cytotoxic properties of triazole derivatives found that certain compounds had IC50 values as low as 0.28 µg/mL against MCF-7 cells. The mechanisms were attributed to interactions with tubulin and other cellular targets .
Antifungal Efficacy
In a comparative analysis of antifungal agents, certain derivatives demonstrated inhibition rates ranging from 55.6% to 77.8% against Pyricularia oryzae, highlighting their potential as effective fungicides .
Data Tables
| Biological Activity | Target Organism/Cell Line | IC50/Effectiveness |
|---|---|---|
| Antibacterial | Various strains | Significant inhibition |
| Antifungal | Pyricularia oryzae | 77.8% inhibition |
| Anticancer | MCF-7 (breast cancer) | 0.28 µg/mL |
| Anticancer | A549 (lung carcinoma) | 0.52 µg/mL |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes.
- DNA Interaction : Similar compounds have shown the ability to intercalate DNA, leading to cytotoxic effects.
- Oxidative Stress Induction : Some studies suggest that these compounds can induce oxidative stress in target cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
